molecular formula C11H9N3O2 B7467231 (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid

Cat. No. B7467231
M. Wt: 215.21 g/mol
InChI Key: RHIYDJWFEBLROR-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its use in treating autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines, which are proteins that play a crucial role in the immune system.

Mechanism of Action

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid inhibits the activity of JAK3, which is a key enzyme involved in the signaling pathways of cytokines. Cytokines are proteins that play a crucial role in the immune system by regulating the activity of immune cells. By inhibiting JAK3, (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid reduces the activity of cytokines and thereby reduces the activity of immune cells, which in turn reduces the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects. It reduces the activity of immune cells, which reduces inflammation and the symptoms of autoimmune diseases. It also reduces the production of certain cytokines, which can contribute to the development of autoimmune diseases. (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has been shown to be well-tolerated in clinical trials, with few side effects.

Advantages and Limitations for Lab Experiments

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of JAK3, which makes it an effective tool for studying the role of JAK3 in the immune system. It has also been shown to be well-tolerated in clinical trials, which makes it a safe compound to use in lab experiments. However, the synthesis of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is complex and requires expertise in organic chemistry, which may limit its use in some labs.

Future Directions

There are several future directions for research on (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid. One area of research is the potential use of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the potential use of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid in combination with other drugs to enhance its effectiveness. Additionally, research on the long-term safety and efficacy of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is needed to fully understand its potential as a treatment for autoimmune diseases.

Synthesis Methods

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-cyano-1,2-dimethylpyrrole-3-carboxylic acid with ethyl cyanoacetate, followed by cyclization and further reactions to obtain the final product. The synthesis of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is complex and requires expertise in organic chemistry.

Scientific Research Applications

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has been extensively studied for its use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which plays a crucial role in the immune system. (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has also been studied for its potential use in preventing organ transplant rejection and in treating certain types of cancer.

properties

IUPAC Name

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-7-8(3-9(5-12)11(15)16)4-10(6-13)14(7)2/h3-4H,1-2H3,(H,15,16)/b9-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIYDJWFEBLROR-OQFOIZHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid

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